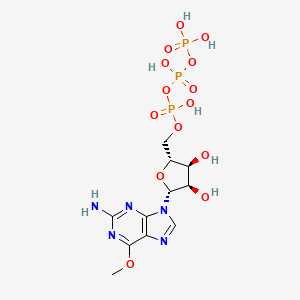

O(6)-Methylguanosine triphosphate

Description

Overview of Modified Nucleoside Triphosphates in Cellular Processes

Nucleoside triphosphates (NTPs) are fundamental molecules essential for all life. nih.gov They are the building blocks for DNA and RNA, and they also play a vital role in cellular metabolism as energy currency, particularly adenosine (B11128) triphosphate (ATP). nih.govbaseclick.eu NTPs consist of a nitrogenous base (a purine (B94841) or pyrimidine), a five-carbon sugar (ribose in RNA or deoxyribose in DNA), and three phosphate (B84403) groups. baseclick.eu

Modified nucleoside triphosphates are variations of these fundamental building blocks, featuring chemical alterations to the base, sugar, or phosphate group. nih.govnih.gov These modifications are not mere chemical curiosities; they are integral to a variety of cellular functions and are powerful tools in molecular biology research. nih.govmdpi.com

Key Roles of Modified Nucleoside Triphosphates:

Probing Enzymatic Mechanisms: Modified NTPs are invaluable for studying the intricate workings of enzymes, such as polymerases. nih.gov

Developing Novel Genetic Material: The incorporation of modified NTPs can lead to the creation of DNA and RNA with new and enhanced functionalities. nih.gov

Therapeutic Applications: Analogs of nucleoside triphosphates are used as antiviral drugs. baseclick.eu For instance, modifications can increase the stability of mRNA drugs, making them more effective. baseclick.eu

Biotechnological Tools: Modified NTPs are widely used in techniques like DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). baseclick.eu

The cellular pool of NTPs is not limited to the four canonical bases. In mammals, a variety of endogenous modified NTPs have been identified, suggesting their widespread existence and functional importance in eukaryotes. rsc.org The enzymatic polymerization of these modified triphosphates provides a versatile method for creating functionalized nucleic acids. nih.gov

The Significance of O(6)-Methylated Purine Nucleotides in Genomic Integrity Research

Among the various modified purine nucleotides, O(6)-methylated purines, and specifically O(6)-methylguanosine, are of profound interest due to their direct implications for genomic integrity. O(6)-methylguanine (O⁶-MeG) is a highly mutagenic DNA lesion commonly formed upon exposure to methylating agents found in the environment and certain anticancer drugs. nih.govnih.gov

The methylation at the O(6) position of guanine (B1146940) is particularly dangerous because it alters the base-pairing properties of the nucleotide. caymanchem.com During DNA replication, O(6)-methylguanine can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations. nih.govaacrjournals.org This mutagenic potential underscores the critical need for cellular mechanisms to repair such damage and maintain the fidelity of the genome.

Research Highlights on O(6)-Methylguanine:

Mutagenesis: Studies have confirmed the promutagenic nature of O(6)-methylguanine, demonstrating that DNA polymerases incorporate thymine opposite this lesion. nih.govpnas.org

DNA Repair: Cells have a dedicated defense mechanism against this type of damage in the form of the DNA repair enzyme O(6)-methylguanine-DNA methyltransferase (MGMT). caymanchem.comnih.gov This "suicide" enzyme transfers the methyl group from the guanine to one of its own cysteine residues, thereby restoring the guanine base but inactivating itself in the process. caymanchem.comnih.gov

Genomic Integrity: The presence and activity of the MGMT protein are crucial for protecting the genome from the mutagenic effects of alkylating agents. nih.govnih.gov The silencing of the MGMT gene, often through promoter hypermethylation, is a common event in some cancers and can affect therapeutic outcomes. aacrjournals.org

The study of O(6)-methylguanosine triphosphate as a substrate for DNA polymerases has been instrumental in understanding the molecular basis of its mutagenicity. nih.govpnas.org Kinetic analyses have shown that DNA polymerases can incorporate both cytosine and thymine opposite O(6)-methylguanine, albeit with different efficiencies, providing a detailed picture of the error-prone replication process. nih.govpnas.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

99404-63-4 |

|---|---|

Molecular Formula |

C11H18N5O14P3 |

Molecular Weight |

537.21 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O14P3/c1-26-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(28-10)2-27-32(22,23)30-33(24,25)29-31(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

GLIPDAOPPNSQCA-KQYNXXCUSA-N |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Biogenesis and Cellular Fate of O 6 Methylguanosine Triphosphate and Its Deoxyribonucleotide Analog

Endogenous Formation Pathways of Methylated Guanine (B1146940) Precursors

The formation of methylated guanine precursors within the cell can occur through endogenous processes. One significant source of methylation is the reaction of the oxygen atom of guanine with N-nitroso compounds (NOC). wikipedia.org These compounds can be formed in the gastrointestinal tract, particularly after the consumption of foods like bacon, sausages, and cheese, which contain secondary amines and N-alkylamides that react with nitrite. wikipedia.org Additionally, endogenous S-adenosyl methionine can sometimes act as a methylating agent, contributing to the pool of methylated guanine. wikipedia.org

Exogenous Alkylating Agents and Molecular Origins of O(6)-Methylguanosine Triphosphate and O(6)-Methyl-2′-deoxyguanosine Triphosphate Precursors

Exposure to external alkylating agents is a primary route for the formation of O(6)-methylguanine and its subsequent conversion to triphosphate forms. These agents are present in various environmental sources, including tobacco smoke, certain industrial chemicals, and some chemotherapeutic drugs. wikipedia.orgnih.gov Simple alkylating agents are categorized based on their reaction mechanism, with SN1 type agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-methyl-N-nitrosourea (MNU) being particularly efficient at producing O(6)-methylguanine (O(6)-MeG). nih.gov For instance, MNNG can induce the formation of O(6)-MeG at a rate of about 7% of all its induced alkylated bases. nih.gov

Once O(6)-methylguanine is formed, either endogenously or exogenously, it can be processed by cellular enzymes. If the modified base is not repaired in the DNA, it can be released during DNA turnover. This free O(6)-methylguanine can then be salvaged and phosphorylated by cellular kinases to form O(6)-methylguanosine monophosphate, diphosphate, and ultimately this compound. Similarly, the deoxyribonucleoside form, O(6)-methyl-2'-deoxyguanosine, can be phosphorylated to create O(6)-methyl-2'-deoxyguanosine triphosphate (O(6)-MedGTP). nih.gov

Incorporation of O(6)-Methyl-2′-deoxyguanosine Triphosphate into DNA during Replication

The presence of O(6)-methyl-2'-deoxyguanosine triphosphate in the nucleotide pool is highly mutagenic. During DNA replication, DNA polymerases can mistakenly incorporate O(6)-methyl-2'-deoxyguanosine monophosphate (O(6)-MedGMP) from its triphosphate precursor into the newly synthesized DNA strand. oup.comnih.gov This incorporation is not random; O(6)-methylguanine preferentially pairs with thymine (B56734) instead of cytosine. wikipedia.orgoup.comnih.gov This mispairing leads to G:C to A:T transition mutations in subsequent rounds of replication. wikipedia.org

Studies have shown that DNA polymerases I and α can utilize O(6)-MedGTP as a substrate, incorporating O(6)-MedGMP opposite thymine residues in a template strand. oup.comnih.gov The efficiency of this incorporation and the subsequent mutagenic outcome can be influenced by the relative concentrations of the different deoxynucleoside triphosphates (dNTPs) available in the cell. nih.gov Once incorporated, O(6)-methylguanine in the DNA template can cause further errors in subsequent replication cycles, with a notable mutagenic efficiency. nih.gov The mutagenic potential of O(6)-methylguanine is a significant factor in the carcinogenicity associated with exposure to alkylating agents. nih.govnih.gov

Interactive Data Table: Key Research Findings on O(6)-Methylguanine Nucleotides

| Finding | Organism/System | Key Result | Reference |

| Incorporation of O(6)-MedGMP | In vitro assay with DNA polymerases I and α | O(6)-MedGMP is incorporated opposite thymine bases. | oup.comnih.gov |

| Mutagenic Efficiency | In vitro DNA synthesis | Once incorporated, O(6)-MedGMP leads to errors with a mutagenic efficiency of 0.3-0.7. | nih.gov |

| Formation by Alkylating Agents | Cultured human cells | SN1 alkylating agents like MNNG are potent inducers of O(6)-MeG. | nih.gov |

| Miscoding during Replication | Escherichia coli | O(6)-methylguanine preferentially pairs with thymine, leading to G:C to A:T transitions. | wikipedia.org |

| Role in Neoplastic Transformation | C3H/10T1/2 mouse cells | Formation of O(6)-methylguanine is a major factor in neoplastic transformation induced by MNNG. | nih.gov |

Molecular Mechanisms of Mutagenesis Induced by O 6 Methylguanine in Dna

DNA Polymerase Misincorporation Events

During DNA replication, DNA polymerases are responsible for accurately copying the genetic material. However, the presence of O6-MeG in the DNA template can compromise the fidelity of these enzymes, leading to the incorporation of an incorrect nucleotide opposite the lesion. pnas.orgacs.org

When a DNA polymerase encounters O6-MeG on the template strand, it frequently misinserts deoxythymidine monophosphate (dTMP) instead of the correct deoxycytidine monophosphate (dCMP). pnas.orgwikipedia.org This misincorporation is a critical step in the mutagenic pathway of O6-MeG. nih.gov Studies have shown that DNA polymerases insert thymine (B56734) and cytosine with similar efficiencies opposite O6-MeG. nih.govpnas.org For instance, some high-fidelity polymerases exhibit only a slight preference for inserting thymine over cytosine. pnas.org The propensity for this mispairing event can be influenced by the specific DNA polymerase involved and the surrounding DNA sequence. wikipedia.org The ultimate result of this misincorporation is a G:C to A:T transition mutation in subsequent rounds of replication. wikipedia.orgnih.gov

The misincorporation of thymine opposite O6-MeG is facilitated by the ability of the O6-MeG:T base pair to adopt a conformation that mimics a standard Watson-Crick base pair. pnas.orgnih.gov This structural mimicry allows it to fit within the active site of the DNA polymerase. pnas.org

Watson-Crick-like Geometry: The O6-MeG:T pair can form a structure that is geometrically similar to a canonical A-T base pair. pnas.org Structural studies have revealed that when bound to a DNA polymerase, the O6-MeG:T pair adopts a conformation nearly identical to a normal base pair, with the O6-methyl group positioned in a way that allows for stable pairing. pnas.org An unusual electrostatic interaction between the O-methyl protons of O6-MeG and a carbonyl oxygen on thymine helps to stabilize this pairing within the polymerase active site. nih.govpnas.org

Wobble Base Pairing: In contrast, the O6-MeG:C base pair typically forms a "wobble" configuration in solution. pnas.orgoup.com This wobble pairing is less stable than a standard G:C pair. pnas.org However, within the confines of a polymerase's active site, the O6-MeG:C pair can be stabilized, in some cases through the formation of a rare tautomer of cytosine, which allows it to also mimic a canonical base pair. nih.govpnas.org The O6-MeG:C pair has been observed in different conformations, including a wobble structure and a bifurcated structure with split hydrogen bonds. oup.comresearchgate.net

Hoogsteen Base Pairing: Some specialized DNA polymerases, like human polymerase ι (pol ι), utilize Hoogsteen base pairing to accommodate O6-MeG. nih.gov In this configuration, the O6-MeG rotates into a syn conformation within the active site. nih.gov This allows the Hoogsteen edge of the modified guanine (B1146940) to form hydrogen bonds with the incoming nucleotide. nih.gov For pol ι, dTTP is preferentially incorporated opposite O6-MeG due to more favorable Hoogsteen hydrogen bonding compared to dCTP. nih.gov Specifically, a single, short hydrogen bond forms between the N3 atom of dTTP and the N7 atom of O6-MeG. nih.gov For dCTP to pair, its N3 atom must be protonated to form a bifurcated hydrogen bond with the N7 and O6 atoms of O6-MeG. nih.gov

| Base Pair | Predominant Geometry | Key Structural Features | Reference |

|---|---|---|---|

| O6-MeG:T | Watson-Crick-like | Geometrically similar to a canonical A-T pair; stabilized by an electrostatic interaction between the O-methyl group and thymine's carbonyl oxygen within the polymerase active site. | pnas.org |

| O6-MeG:C | Wobble / Watson-Crick Mimicry | Forms a wobble pair in solution. Within the polymerase active site, it can be stabilized, sometimes involving a rare cytosine tautomer, to mimic a canonical pair. | pnas.orgpnas.orgoup.com |

| O6-MeG:T (with Pol ι) | Hoogsteen | O6-MeG is in a syn conformation, forming a single hydrogen bond between the N3 of thymine and N7 of O6-MeG. | nih.gov |

| O6-MeG:C (with Pol ι) | Hoogsteen | O6-MeG is in a syn conformation, requiring protonation of cytosine's N3 to form a bifurcated hydrogen bond with N7 and O6 of O6-MeG. | nih.gov |

Impact on DNA Polymerase Fidelity and Translesion Synthesis

High-fidelity replicative DNA polymerases are generally hindered by the presence of O6-MeG in the template. The lesion can cause these polymerases to stall or "idle," reducing the rate of DNA synthesis. pnas.orgacs.org The efficiency of nucleotide insertion and subsequent extension beyond the O6-MeG lesion is significantly reduced compared to replication of an unmodified template. pnas.org For example, with T7 DNA polymerase, there are substantial reductions in the efficiency of both nucleotide insertion opposite O6-MeG and the extension of the primer-template beyond it. pnas.org Despite this, replicative polymerases can bypass the lesion, albeit with a high likelihood of misincorporating thymine. pnas.orgnih.gov

To overcome the replication block imposed by lesions like O6-MeG, cells employ specialized translesion synthesis (TLS) polymerases. escholarship.orgnih.gov These enzymes are adept at replicating past damaged DNA, although this process can be error-prone. nih.gov

Several TLS polymerases have been implicated in the bypass of O6-MeG:

Polymerase η (Pol η): Both yeast and human Pol η are involved in the replicative bypass of O6-MeG. nih.gov Pol η can bypass the lesion and is even more efficient at it than the replicative polymerase δ. nih.gov Interestingly, Pol η is more accurate than Pol δ at the lesion site, inserting the correct cytosine about twice as frequently. nih.gov

Polymerase κ (Pol κ): Studies have shown that Pol κ can preferentially incorporate the correct dCMP opposite certain O6-alkylguanine lesions, particularly those with branched-chain alkyl groups. nih.gov

Polymerase ζ (Pol ζ): Pol ζ often acts as an extender, continuing DNA synthesis after another polymerase has inserted a nucleotide opposite the lesion. mdpi.com It has been shown to participate in the error-prone bypass of O6-MeG. nih.gov

Polymerase ν (Pol ν) and Polymerase θ (Pol θ): Recent studies in human cells have revealed that Pol ν and Pol θ are involved in promoting TLS across O6-alkyl-dG lesions. nih.gov Their absence leads to a decrease in the bypass efficiency and a reduction in the G→A mutation frequency associated with these lesions. escholarship.orgnih.gov

Kinetic studies provide quantitative insights into how DNA polymerases handle the O6-MeG lesion. These analyses typically measure parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat) to determine the efficiency (k_cat/K_m) of nucleotide incorporation. oup.comnih.gov

Pre-steady-state kinetic analysis of high-fidelity DNA polymerases has shown that the presence of O6-MeG reduces both the rate of nucleotide incorporation (k_pol) and the binding affinity for the incoming nucleotide (K_d). pnas.org For many polymerases, the efficiency of inserting dTTP opposite O6-MeG is significantly higher than for dCTP. nih.gov For example, the DNA polymerase from P. aeruginosa phage PaP1 shows a 67-fold preference for incorporating dTTP over dCTP opposite O6-MeG. nih.gov This preference is attributed to a faster conformational change and chemical step when dTTP is the incoming nucleotide. nih.gov

Kinetic data for various polymerases highlight the differences in their handling of O6-MeG:

T7 DNA Polymerase and HIV-1 Reverse Transcriptase: Both enzymes preferentially incorporate dTTP opposite O6-MeG. nih.gov The bulkier the alkyl group at the O6 position, the greater the block to polymerization. nih.gov

Human Polymerase REV1: This Y-family polymerase is kinetically intolerant to O6-alkylguanine adducts, showing severely reduced efficiency for dCTP insertion opposite them. nih.gov

Human Polymerase ι: Steady-state kinetics show that this polymerase misincorporates dTTP opposite O6-MeG with an approximately 6-fold higher efficiency than it incorporates dCTP. nih.gov

The extension step after a nucleotide has been incorporated opposite O6-MeG is also a critical, often rate-limiting, step. oup.com For some polymerases, extending from a T:O6-MeG pair is more efficient than from a C:O6-MeG pair. nih.gov

| Polymerase | Kinetic Findings at O(6)-Methylguanine | Reference |

|---|---|---|

| Bacillus stearothermophilus Pol I | Reduced k_pol and K_d for nucleotide insertion. Slight preference for T misinsertion (~11-fold). | pnas.org |

| P. aeruginosa phage PaP1 Pol | 67-fold preferential error-prone incorporation of dTTP over dCTP. Extends beyond T:O6-MeG 2-fold more efficiently than C:O6-MeG. | nih.gov |

| Human Pol η | More efficient in bypassing O6-MeG than Pol δ. Inserts C about twice as frequently as Pol δ. | nih.gov |

| Human Pol ι | Misincorporates dTTP with ~6-fold higher efficiency than dCTP incorporation via Hoogsteen base pairing. | nih.gov |

| Human REV1 | Severely reduced kinetic efficiency (k_cat/K_m) for dCTP insertion opposite O6-alkylG adducts. | nih.gov |

| T7 Pol & HIV-1 RT | Preferential incorporation of dTTP opposite O6-MeG. | nih.gov |

Influence of O 6 Methylguanosine Triphosphate on Rna Transcription and Translation

Generation and Persistence of O(6)-Methylguanosine within RNA Molecules

Cellular nucleic acids, including RNA, are constantly exposed to various chemical insults from both internal metabolic processes and environmental sources. nih.govwustl.edu Alkylating agents, which are reactive compounds that can transfer an alkyl group to biological molecules, are known to modify the nitrogen and oxygen atoms of all nucleobases. nih.gov One significant and particularly mutagenic lesion is the methylation of the O6 position of guanosine (B1672433), forming O(6)-methylguanosine (m6G). wustl.edunih.gov This adduct accumulates in both DNA and RNA. wustl.edunih.gov

The formation of m6G in RNA occurs when guanosine residues within an RNA molecule are aberrantly methylated by endogenous or exogenous alkylating agents. nih.gov RNA is considered to be particularly susceptible to this type of damage, potentially due to its predominantly single-stranded nature, which leaves the Watson-Crick face of the nucleobases more exposed compared to the double-stranded structure of DNA. nih.gov While programmed, functional methylation of specific nucleotides is a common feature of transfer RNA (tRNA) and ribosomal RNA (rRNA), aberrant methylation that results in lesions like m6G can deleteriously alter an RNA's function. nih.gov The presence of cellular repair mechanisms, such as the demethylase AlkB and its human homolog hABH3 that remove other methyl adducts from RNA, indicates that cells recognize such modifications as problematic. nih.gov However, while O(6)-methylguanosine is known to accumulate in RNA, specific mechanisms for its repair or its precise persistence within RNA molecules are less understood compared to its well-studied counterpart in DNA. wustl.edunih.gov

Alterations in RNA Polymerase Activity and Transcriptional Fidelity

The presence of O(6)-methylguanine (O6-meG) in a DNA template strand can significantly impact the process of transcription, leading to altered RNA transcripts in a phenomenon known as transcriptional mutagenesis. nih.govoup.com When an RNA polymerase encounters this lesion during transcription elongation, its fidelity can be compromised.

Research has shown that O6-meG in the DNA template instructs human RNA polymerase II to mis-insert nucleotide bases into the nascent RNA strand. nih.govoup.com Specifically, uridine (B1682114) is predominantly incorporated opposite the O6-meG lesion instead of the correct base, cytidine. nih.gov In studies using human HEK293 cells, the rate of this misincorporation was found to be dependent on the cell's DNA repair capacity. In cells with active O6-alkylguanine-DNA alkyltransferase (AGT), a key repair protein, approximately 3% of transcripts contained a uridine misincorporation. nih.gov However, when AGT function was inhibited, this level of transcriptional mutagenesis increased dramatically to about 58%. nih.gov

| Lesion in DNA Template | RNA Polymerase | Observed Outcome on Transcription | Predominant Base Misincorporated into RNA |

|---|---|---|---|

| O(6)-Methylguanine | Human RNA Polymerase II | Induces transcriptional errors; can partially impede elongation. nih.govnih.gov | Uridine nih.gov |

| O(6)-Methylguanine | Bacteriophage T7 RNA Polymerase | Partially blocks elongation; causes significant misincorporation upon bypass. nih.gov | Uracil nih.gov |

Dysregulation of Ribosomal Decoding and Translational Accuracy

The presence of O(6)-methylguanosine (m6G) within an mRNA molecule has profound, position-dependent effects on the speed and fidelity of protein synthesis by the ribosome. nih.govwustl.edu This modification disrupts the accurate decoding of the genetic code during translation.

When m6G is located in the first or third position of an mRNA codon, it primarily affects translational accuracy. wustl.edunih.gov The m6G base has a propensity to form a stable base pair with uridine (U). nih.gov Consequently, the ribosome readily misinterprets m6G as adenosine (B11128) (A) and incorporates a near-cognate aminoacyl-tRNA (aa-tRNA) that has a U in the corresponding anticodon position. nih.govwustl.edu For example, if a GUG codon (which normally codes for Valine) is altered to m6GUG at the first position, the ribosome decodes it as if it were an AUG codon, resulting in the incorrect incorporation of Methionine. nih.gov This leads to a significant decrease in the fidelity of tRNA selection and the synthesis of altered proteins. nih.govwustl.edu

In stark contrast, when m6G is located in the second position of a codon, it does not promote miscoding. Instead, it drastically impairs the speed of translation. wustl.eduwustl.edunih.gov The ribosome stalls at this position, with the rate of peptide-bond formation for the correct (cognate) aa-tRNA being slowed by more than 1000-fold. wustl.eduwustl.edu This suggests that the decoding center of the ribosome is exceptionally sensitive to geometric changes in the base pair at the second codon position. nih.govnih.gov The stalling effect of a second-position m6G is a significant detriment to the efficiency of protein synthesis. wustl.edu These findings, first observed in bacterial systems, have also been replicated in eukaryotic translation extracts and human HEK293 cells. nih.govnih.gov

| Position of m6G in mRNA Codon | Effect on Translational Fidelity (Accuracy) | Effect on Translational Speed (Ribosome) |

|---|---|---|

| First Position | Decreased accuracy; promotes miscoding by pairing with Uridine (U). nih.govwustl.edu | Slows GTP hydrolysis for cognate tRNAs and increases it for near-cognate tRNAs. nih.gov |

| Second Position | No significant miscoding observed. wustl.eduwustl.edu | Drastic stalling; slows peptide-bond formation by >1000-fold. wustl.eduwustl.edunih.gov |

| Third Position | Decreased accuracy; promotes miscoding by pairing with Uridine (U). nih.govnih.gov | Not specifically detailed, but miscoding implies altered kinetics. |

Cellular Defense Mechanisms Against O 6 Methylguanine Lesions Derived from O 6 Methylguanosine Triphosphate

Direct Repair by O(6)-Methylguanine-DNA Methyltransferase (MGMT/AGT)

The primary defense against the mutagenic potential of O(6)-methylguanine is its direct and error-free removal by the O(6)-methylguanine-DNA methyltransferase (MGMT), also known as O(6)-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.govwikipedia.org This "suicide" enzyme plays a crucial role in protecting the genome from the carcinogenic effects of alkylating agents. nih.govnih.gov

The MGMT protein directly reverses O(6)-methylguanine lesions by transferring the methyl group from the O(6) position of guanine (B1146940) to a specific cysteine residue within its own active site. researchgate.netcaymanchem.com This transfer restores the guanine base to its correct structure, preventing the mispairing with thymine (B56734) during DNA replication that would otherwise lead to G:C to A:T transition mutations. nih.gov

A key feature of the MGMT repair mechanism is its stoichiometric nature. wikipedia.org The transfer of the methyl group results in the irreversible S-alkylation of the cysteine residue in the MGMT protein. nih.gov This modification permanently inactivates the enzyme, meaning that one molecule of MGMT can repair only one O(6)-methylguanine lesion. wikipedia.orgcaymanchem.com Because it is consumed in the reaction it catalyzes, MGMT is often referred to as a "suicide enzyme". wikipedia.orgwikipedia.orgyoutube.com The cell's capacity to repair these lesions is therefore directly dependent on the available pool of active MGMT protein.

Structural studies have provided significant insights into how MGMT recognizes and repairs O(6)-methylguanine within the DNA double helix. nih.gov The protein binds to DNA and scans for the presence of the alkylated base. Upon encountering an O(6)-methylguanine lesion, MGMT induces a significant conformational change in the DNA.

While MGMT acts as a primary defense, it also exhibits functional interplay with other DNA repair pathways to ensure comprehensive genomic protection. nih.govmdpi.com

Base Excision Repair (BER): MGMT and BER are the main pathways for processing DNA lesions induced by alkylating agents. nih.gov While no glycosylase has been found to directly recognize O(6)-methylguanine, the BER protein PARP (Poly (ADP-ribose) polymerase) can regulate MGMT activity. nih.gov PARP-mediated PARylation of MGMT enhances its binding to chromatin and its ability to remove O(6)-meG adducts from DNA. nih.govresearchgate.net

Nucleotide Excision Repair (NER): There is evidence of a collaborative effort between MGMT and the NER pathway in repairing certain types of DNA damage, such as O(6)-ethylguanine. nih.gov The NER machinery may help to open up condensed chromatin, making the DNA lesions more accessible to MGMT for repair. nih.govresearchgate.net

Mismatch Repair (MMR): The expression of MGMT is critical in preventing the cytotoxic effects initiated by the MMR pathway in response to O(6)-methylguanine. nih.gov By repairing the lesion before DNA replication, MGMT prevents the formation of O(6)-meG:T mismatches that would otherwise trigger a futile and toxic MMR response. nih.govnih.gov

Double-Strand Break (DSB) Repair: In situations where O(6)-chloroethylguanine adducts are formed, their repair by MGMT can lead to interstrand cross-links. nih.gov The subsequent processing of these cross-links can involve the DSB repair pathway, highlighting a further connection between these cellular defense systems. nih.gov

Role of the Mismatch Repair (MMR) Pathway in Responding to O(6)-Methylguanine Mismatches

When O(6)-methylguanine lesions are not repaired by MGMT prior to DNA replication, they can lead to the incorporation of thymine instead of cytosine opposite the lesion. nih.govnih.gov This creates an O(6)-meG:T mismatch, which is recognized by the DNA mismatch repair (MMR) pathway. nih.govnih.govaacrjournals.org However, the interaction of the MMR system with this particular lesion is often detrimental to the cell. nih.govnih.gov

The human MMR system is initiated by the recognition of mismatches by one of two heterodimeric complexes: MutSα (a dimer of MSH2 and MSH6) or MutSβ (a dimer of MSH2 and MSH3). aacrjournals.org MutSα has a broad substrate specificity and recognizes base-base mismatches and small insertion-deletion loops. aacrjournals.orgbiorxiv.org It is the MutSα complex that specifically recognizes the O(6)-meG:T mismatch. aacrjournals.org The recognition of the mismatch by MutSα is a critical first step that initiates the subsequent events of the MMR pathway. nih.govyoutube.com

Following the recognition of the O(6)-meG:T mismatch by MutSα, the MutLα heterodimer (composed of MLH1 and PMS2) is recruited. biorxiv.org The MMR machinery then attempts to repair the mismatch by excising the thymine on the newly synthesized daughter strand. nih.govaacrjournals.org However, since the O(6)-methylguanine remains on the template strand, DNA polymerase will once again incorporate a thymine opposite it during the resynthesis step. aacrjournals.orgnih.gov

This leads to a series of "futile repair cycles" where the MMR system repeatedly attempts to correct the mismatch, each time re-introducing the same error. nih.govaacrjournals.orgnih.gov These repeated cycles of excision and resynthesis result in the accumulation of persistent single-strand breaks in the DNA. aacrjournals.orgnih.gov These breaks can stall replication forks and, if numerous enough, can be converted into lethal double-strand breaks, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govnih.gov Therefore, in the absence of MGMT-mediated repair, the MMR pathway's response to O(6)-methylguanine lesions transforms a mutagenic problem into a cytotoxic one. nih.gov

Collaboration with Methyltransferases in Repair Resolution

The direct reversal of O6-MeG lesions is primarily carried out by a class of "suicide" enzymes known as O6-methylguanine-DNA methyltransferases (MGMT). nih.govyoutube.com These proteins function by transferring the methyl group from the O6 position of guanine to a cysteine residue within their own active site. youtube.comnih.govyoutube.com This action restores the guanine base to its normal state but results in the irreversible inactivation of the MGMT protein, hence the term "suicide" enzyme. youtube.comyoutube.com

However, the repair process often involves a collaborative effort with other DNA repair pathways, particularly when the O6-MeG lesion has already led to a mismatch during DNA replication. O6-MeG preferentially pairs with thymine (T) instead of cytosine (C), creating a promutagenic O6-MeG:T mismatch. nih.govepa.gov While MGMT can still repair the O6-MeG in this context, it leaves behind a G:T mismatch, which itself is a mutagenic lesion. nih.govepa.gov

To fully restore the original G:C base pair, cells employ mismatch repair (MMR) pathways. In E. coli, for instance, the Very Short Patch Repair (VSPR) pathway has been shown to work in concert with methyltransferases. nih.govepa.gov Studies have demonstrated that in cells deficient in key VSPR proteins like MutS, MutL, or Vsr, the repair of O6-MeG by methyltransferases is less efficient. nih.govepa.gov This suggests that the VSPR pathway positively influences the efficiency of MGMT in repairing O6-MeG:T mismatches, ensuring a complete return to the correct G:C pairing. nih.govepa.gov This collaborative network underscores the cell's intricate strategy to not only remove the primary lesion but also to correct the secondary mismatches that arise.

Contributions of Base Excision Repair (BER) to Alkylation Damage Response

The process is initiated by a DNA glycosylase, such as N-alkylpurine-DNA glycosylase (Aag), which recognizes and excises the damaged base. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes to restore the correct nucleotide.

Research using mouse models has highlighted the importance of both MGMT and BER in protecting against alkylation-induced carcinogenesis. nih.govnih.gov Mice lacking either MGMT or Aag are more susceptible to colon cancer induced by the methylating agent azoxymethane (B1215336) (AOM). nih.gov Interestingly, at low doses of AOM, Aag-null mice exhibited an even stronger tumor response than Mgmt-null mice, indicating that unrepaired N-methylpurines are not only toxic but also highly carcinogenic. nih.govnih.gov These findings provide compelling evidence that both the direct reversal of O6-MeG by MGMT and the BER-mediated repair of N-alkylation lesions are essential for protecting the genome from the carcinogenic effects of methylating agents. nih.govnih.gov

Genomic Instability from Unrepaired O(6)-Methylguanine Lesions

The failure to repair O6-MeG lesions before DNA replication has profound consequences for genomic stability, leading to mutations, chromosomal aberrations, and cell death. nih.govnih.gov The primary mutagenic outcome of an unrepaired O6-MeG lesion is a G:C to A:T transition mutation. nih.govnih.gov This occurs because during replication, DNA polymerase preferentially incorporates thymine opposite O6-MeG. nih.govnih.gov

Beyond point mutations, unrepaired O6-MeG can trigger more extensive genomic instability. The persistence of O6-MeG:T mismatches can lead to futile cycles of mismatch repair, where the newly synthesized strand containing the thymine is repeatedly excised and resynthesized, only to have thymine re-inserted opposite the O6-MeG. nih.gov These futile repair cycles can generate single-strand gaps and nicks in the DNA, which are precursors to more severe chromosomal damage. nih.gov

Advanced Research Methodologies for Investigating O 6 Methylguanosine Triphosphate Biochemistry

Biochemical and Enzymatic Characterization of Polymerase Activity and Repair Processes

Biochemical assays are fundamental to understanding how DNA polymerases interact with O(6)-methylguanine (O(6)-meG) and how repair enzymes counteract this lesion. These assays often involve the use of synthetic DNA templates containing O(6)-meG at a specific site.

Polymerase Fidelity and Translesion Synthesis:

DNA polymerases, when encountering O(6)-meG in a template strand, can exhibit varied responses. High-fidelity polymerases, responsible for the bulk of DNA replication, are often hindered by this lesion. nih.gov However, specialized translesion synthesis (TLS) polymerases, such as DNA polymerase η, can bypass the lesion, albeit with a propensity for misincorporation. nih.govcapes.gov.br

Studies have shown that DNA polymerases frequently insert thymine (B56734) (T) or cytosine (C) opposite O(6)-meG. pnas.org For instance, yeast DNA polymerase δ incorporates T about 70% of the time and C about 30% of the time, while yeast polymerase η shows a different preference, incorporating C about 60% of the time and T about 40% of the time. nih.gov The rate-limiting step in this process is often the incorporation of the nucleotide opposite the lesion. nih.gov

Enzymatic Repair by O(6)-methylguanine-DNA Methyltransferase (MGMT):

The primary defense against the mutagenic potential of O(6)-meG is the DNA repair protein O(6)-methylguanine-DNA methyltransferase (MGMT). nih.govcaymanchem.com This "suicide" enzyme directly transfers the methyl group from O(6)-meG to one of its own cysteine residues, thereby restoring the guanine (B1146940) base. caymanchem.comnih.gov This process inactivates the MGMT protein. caymanchem.com Biochemical assays to measure MGMT activity often involve incubating cell extracts with DNA containing radioactively labeled O(6)-meG and quantifying the transfer of the label to the protein. nih.gov

The kinetics of this repair process have been shown to follow a Michaelis-Menten-like model. acs.orgresearchgate.net The efficiency of repair can be influenced by the DNA sequence surrounding the lesion. acs.org For example, MGMT reacts faster with O(6)-meG when it is located 5' to a guanine compared to when it is 3' to a guanine. acs.org

High-Resolution Structural Analysis: X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy

To comprehend the molecular basis of O(6)-meG's mutagenicity and its interaction with polymerases and repair enzymes, high-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

X-ray Crystallography:

Crystal structures of DNA polymerases in complex with a DNA template containing O(6)-meG have provided invaluable insights. pnas.orgnih.gov These structures reveal that both thymine and cytosine can form base pairs with O(6)-meG within the polymerase active site that mimic the geometry of a correct Watson-Crick base pair. pnas.orgnih.gov This structural mimicry allows the lesion to evade the polymerase's proofreading mechanisms. pnas.org For the O(6)-meG•C base pair, this mimicry is achieved through the stabilization of a rare tautomeric form of cytosine. pnas.orgnih.gov In the case of the O(6)-meG•T pair, an unusual electrostatic interaction between the methyl group's protons and a carbonyl oxygen on the thymine contributes to its stability within the polymerase active site. pnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR studies in solution have complemented the crystallographic data by providing information about the conformational dynamics of DNA containing O(6)-meG. rsc.org These studies have shown that the conformation of DNA containing an O(6)-meG•C pair is dependent on the orientation of the methyl group and differs significantly from standard Watson-Crick pairing. rsc.org In contrast, an O(6)-meG•T pair is structurally similar to a normal G•T mismatch. rsc.org

Quantitative Kinetic Techniques, Including Pre-Steady-State Kinetics

Quantitative kinetic studies, particularly pre-steady-state kinetics, offer a detailed view of the individual steps in the enzymatic reactions involving O(6)-meG. These techniques allow for the determination of rate constants for substrate binding, conformational changes, chemistry, and product release.

Pre-steady-state kinetic analysis has been instrumental in dissecting the mechanism of nucleotide incorporation opposite O(6)-meG by DNA polymerases. pnas.orgnih.gov These studies have revealed that while high-fidelity polymerases can incorporate both C and T opposite O(6)-meG, the energetic barrier to form a geometrically correct O(6)-meG•C pair within the polymerase active site likely contributes to the preferential insertion of T. pnas.org

Kinetic analyses have also been applied to the repair of O(6)-meG by MGMT. acs.orgnih.gov These studies have quantified the rate of methyl group transfer and the affinity of MGMT for DNA containing the lesion, providing a deeper understanding of the efficiency and sequence dependence of the repair process. acs.org

Development and Utilization of Genetically Engineered Models for In Vivo Studies

To understand the biological consequences of O(6)-meG in a living organism, researchers have developed and utilized genetically engineered models, primarily in bacteria and mice.

Bacterial and Viral Models:

Site-specific mutagenesis systems using bacteriophages like M13 and φX174 have been employed to study the mutagenic frequency and specificity of O(6)-meG in vivo. nih.govnih.govpnas.orgcapes.gov.br In these systems, a single O(6)-meG lesion is introduced into a specific site in the viral genome. nih.govpnas.org After replication in host cells (e.g., E. coli), the progeny viruses are sequenced to determine the mutation frequency and the types of mutations induced. nih.govpnas.org These studies have consistently shown that O(6)-meG predominantly causes G-to-A transition mutations. nih.govpnas.org Furthermore, by using host cells with depleted levels of MGMT, the mutagenic frequency of O(6)-meG can be significantly increased, highlighting the crucial role of this repair protein in preventing mutations. nih.govpnas.org

Mouse Models:

Genetically engineered mice, particularly those deficient in MGMT (Mgmt-/-), have been invaluable for studying the role of O(6)-meG in carcinogenesis. nih.govaacrjournals.org These mice are highly susceptible to the tumorigenic effects of alkylating agents that produce O(6)-meG lesions. nih.govaacrjournals.org Conversely, mice overexpressing MGMT show increased resistance. nih.gov These models have firmly established the causal link between the persistence of O(6)-meG and the initiation of cancer. nih.gov Additionally, mouse models have been used to demonstrate that MGMT can efficiently repair both O(6)-methylguanine and O(4)-methylthymine. oup.com

Synthesis and Application of Modified Nucleotide Triphosphate Analogs as Mechanistic Probes

The chemical synthesis of O(6)-meGTP and its analogs has been crucial for in vitro studies of DNA polymerase activity and for probing the mechanisms of translesion synthesis. nih.govnih.gov These synthetic nucleotides allow researchers to control the introduction of the lesion into DNA during in vitro replication assays.

The synthesis of O(6)-meGTP typically involves the methylation of deoxyguanosine, followed by phosphorylation to the triphosphate form. nih.gov Studies using these analogs have confirmed that O(6)-meGTP is incorporated into DNA opposite thymine, and to a lesser extent, cytosine, by DNA polymerases. nih.govnih.gov This provides direct evidence for the miscoding potential of the lesion when it exists as a free nucleotide precursor.

Furthermore, other modified nucleotide analogs, such as those containing fluorescent groups or photo-crosslinkable moieties, have been developed to study the dynamics of DNA-protein interactions during the processing of O(6)-meG. rsc.orgrsc.orgrsc.orgacs.orgnih.gov For example, fluorescent analogs can be used to monitor the conformational changes in DNA upon binding of a polymerase or repair enzyme. rsc.org

Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry and molecular dynamics (MD) simulations provide a powerful in-silico approach to complement experimental studies. These methods allow for the predictive modeling of the structure, dynamics, and energetics of DNA containing O(6)-meG and its interactions with proteins.

MD simulations have been used to investigate the conformational flexibility of DNA duplexes containing O(6)-meG. rsc.org These simulations have shown that an O(6)-meG•T pair is structurally very similar to a normal DNA duplex, which may explain why it is not efficiently recognized by some repair enzymes. rsc.org In contrast, the O(6)-meG•C pair introduces more significant conformational distortions. rsc.org

Simulations have also been employed to study the interactions between O(6)-meG and the active sites of DNA polymerases and MGMT. nih.govacs.orgtandfonline.com These models can help to predict how mutations in these proteins might affect their ability to process the lesion and can provide insights into the energetic factors that govern substrate recognition and catalysis. nih.govtandfonline.com

Table of Research Findings for O(6)-Methylguanosine Triphosphate

Interactive Data Table

| Methodology | Key Findings | Primary Organism/System |

|---|---|---|

| Biochemical/Enzymatic Assays | DNA polymerases frequently misincorporate thymine or cytosine opposite O(6)-meG. MGMT repairs the lesion via direct methyl transfer in a "suicide" mechanism. | In vitro (purified enzymes), Yeast, Human cell extracts |

| X-ray Crystallography | O(6)-meG•T and O(6)-meG•C pairs can mimic the geometry of correct Watson-Crick pairs within a polymerase active site. | Bacillus stearothermophilus DNA polymerase |

| NMR Spectroscopy | The O(6)-meG•T pair is structurally similar to a normal G•T mismatch, while the O(6)-meG•C pair causes more significant conformational changes in DNA. | In vitro (synthetic oligonucleotides) |

| Pre-Steady-State Kinetics | Reveals the detailed kinetic steps of nucleotide incorporation opposite O(6)-meG and its repair by MGMT. | In vitro (purified enzymes) |

| Genetically Engineered Models (Viral) | O(6)-meG is highly mutagenic in vivo, primarily inducing G-to-A transitions. MGMT deficiency significantly increases this mutation frequency. | Bacteriophages (M13, φX174) in E. coli |

| Genetically Engineered Models (Mouse) | MGMT deficiency leads to increased susceptibility to alkylating agent-induced carcinogenesis. | Mouse (Mus musculus) |

| Synthesis of Modified Nucleotide Analogs | O(6)-meGTP is incorporated opposite thymine by DNA polymerases, confirming its miscoding potential as a nucleotide precursor. | In vitro (DNA polymerases) |

| Molecular Dynamics Simulations | Provides insights into the conformational dynamics of DNA containing O(6)-meG and its interactions with polymerases and repair enzymes. | In silico |

Table of Compounds

| Compound Name |

|---|

| This compound |

| O(6)-methylguanine |

| Guanine |

| Cytosine |

| Thymine |

| Adenine |

| Deoxyguanosine |

| O(4)-methylthymine |

| N-methyl-N'-nitro-N-nitrosoguanidine |

| 1,3-bis-(2-chloroethyl)-1-nitrosourea |

| Temozolomide |

| O(6)-benzylguanine |

| Phosphoramide mustard |

| Acrolein |

| Inosine |

Q & A

Basic: What is the functional role of methylguanosine triphosphate in eukaryotic mRNA processing?

Methylguanosine triphosphate forms the 5′ cap structure (m7G) in eukaryotic mRNA, which is critical for RNA stability, nuclear export, and translation initiation. Methodological insights include:

- Enzymatic capping assays : Use RNA guanylyltransferase and methyltransferase enzymes to reconstitute cap formation in vitro .

- Stability studies : Compare half-lives of capped vs. uncapped mRNA exposed to exonucleases (e.g., via northern blotting or qPCR) .

- Translation assays : Measure ribosome binding efficiency using cap-binding proteins (e.g., eIF4E) in in vitro translation systems .

Basic: How can researchers detect and quantify methylguanosine triphosphate in biological samples?

Quantification requires sensitive analytical techniques:

- Liquid chromatography-electrospray tandem mass spectrometry (LC-ES/MS/MS) : Validated for detecting 2′-methylguanosine triphosphate in mouse liver tissues, with protocols involving tissue homogenization, nucleotide extraction, and isotopic labeling for precision .

- Cap-specific antibodies : Immunoprecipitation followed by spectrophotometric or fluorometric quantification .

Advanced: What experimental approaches are used to investigate the impact of methylguanosine triphosphate on mRNA stability against decapping enzymes?

- Radioactivity-based decapping assays : Incubate capped mRNA with DCP2 (the decapping enzyme) and measure release of methylguanosine diphosphate (m7GDP) using γ-³²P-labeled ATP .

- Competitive inhibition studies : Use non-hydrolysable cap analogs (e.g., m7GpppG) to block DCP2 activity and assess mRNA decay rates via pulse-chase experiments .

- Knockdown/overexpression models : Modulate decapping enzyme levels (e.g., DCP2 siRNA) and quantify mRNA stability using RNA-seq or Nanostring .

Advanced: How can contradictory data on the role of methylguanosine triphosphate in translation efficiency versus stability be resolved?

Conflicting results often arise from context-dependent effects (e.g., cell type, stress conditions). Methodological strategies include:

- Ribosome profiling : Compare ribosome occupancy on capped vs. uncapped mRNA to disentangle translation efficiency from stability .

- Dual-reporter systems : Co-express capped and uncapped versions of a luciferase reporter to simultaneously measure stability (via mRNA half-life) and translation (via luminescence) .

- MicroRNA (miRNA) resistance assays : Analyze capped mRNA stability in DICER-knockdown cells to isolate miRNA-mediated decay pathways .

Advanced: What methodologies identify enzymes responsible for adding or removing methyl groups on methylguanosine triphosphate?

- Methyltransferase activity assays : Incubate recombinant enzymes (e.g., RNMT) with GTP and S-adenosylmethionine (SAM), then quantify m7G formation via LC-MS .

- Demethylase screens : Use siRNA libraries targeting FTO/ALKBH family proteins and measure cap methylation levels via anti-m7G immunoblotting .

- Structural studies : Perform X-ray crystallography or cryo-EM on enzyme-cap complexes (e.g., DCP2-m7G) to identify active sites .

Advanced: How can researchers model the dynamic regulation of methylguanosine triphosphate in disease states?

- Metabolic labeling : Pulse cells with ¹³C-glucose to trace methyl group incorporation into mRNA caps, followed by NMR or mass spectrometry .

- Transcriptome-wide mapping : Use CAP-seq or miCLIP to profile cap methylation across mRNAs in cancer vs. normal cells .

- In vivo stability assays : Inject capped mRNA into disease models (e.g., neurodegenerative or viral infection) and track decay kinetics using single-molecule FISH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.